molecular formula C12H11NO4S B2621636 Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate CAS No. 241488-19-7

Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Cat. No. B2621636
CAS RN: 241488-19-7
M. Wt: 265.28
InChI Key: SLQFQMZNOMTPQB-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate, also known as MTFC, is a synthetic compound with a wide range of applications in research and industry. MTFC has been studied extensively for its potential to act as an intermediate in the synthesis of various compounds, as well as its ability to act as a catalyst in organic reactions. It is also used as a pharmaceutical ingredient in the production of drugs, cosmetics, and food products. MTFC is a relatively new compound and thus its full potential is yet to be explored.

Scientific Research Applications

Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has a wide range of applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of polymers and other compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. This compound has also been used in the production of food additives and preservatives, as well as in the synthesis of cosmetics.

Mechanism of Action

Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate acts as a catalyst in organic reactions by facilitating the formation of a new bond between two molecules. This is accomplished by providing an electron-rich environment, which allows for the formation of a new bond. The electron-rich environment is created by the presence of the methyl group on the this compound molecule, which acts as an electron-donating group. This allows for the formation of a new bond between the two molecules, which can then be used to form a new compound.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved motor coordination. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate in laboratory experiments is its ease of synthesis, which allows for more efficient and cost-effective production of compounds. Additionally, its ability to act as a catalyst in organic reactions can lead to increased yields of desired products. The main limitation of using this compound is its toxicity, which can be hazardous in certain situations. Additionally, its ability to affect biochemical and physiological processes can lead to unpredictable results in experiments.

Future Directions

The full potential of Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is yet to be explored, and there are several potential future directions for research. One potential direction is the use of this compound as a catalyst in the synthesis of new compounds, such as polymers and other organic molecules. Additionally, further research could be done to explore the effects of this compound on biochemical and physiological processes, such as its effects on the enzyme acetylcholinesterase and its antioxidant properties. Finally, further research could be done to explore the potential applications of this compound in the pharmaceutical, cosmetic, and food industries.

Synthesis Methods

Methyl3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is synthesized through a two-step reaction. The first step involves the reaction of 5-((methoxyimino)methyl)-2-furyl)thiophenecarboxylate with methyl iodide to form the intermediate 5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylic acid methyl ester. This intermediate is then reacted with sodium methoxide to produce this compound.

properties

IUPAC Name

methyl 3-[5-[(E)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFQMZNOMTPQB-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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